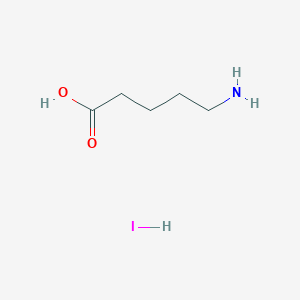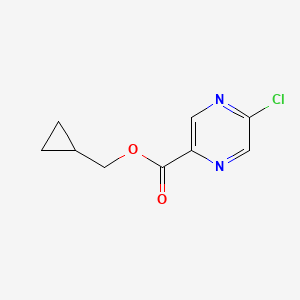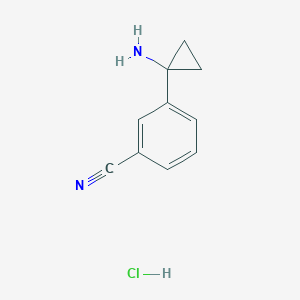
5-Aminopentanoic Acid Hydroiodide
Descripción general
Descripción
5-Aminopentanoic Acid Hydroiodide, also known as 5-Aminovaleric acid hydroiodide, is an organic compound with the molecular formula C5H12INO2 . It has a molecular weight of 245.06 g/mol . The IUPAC name for this compound is 5-aminopentanoic acid;hydroiodide .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C5H11NO2.HI/c6-4-2-1-3-5 (7)8;/h1-4,6H2, (H,7,8);1H . The Canonical SMILES is C (CCN)CC (=O)O.I . These strings provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The computed properties of this compound include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The topological polar surface area is 63.3 Ų . Unfortunately, specific physical properties like density, boiling point, and flash point were not available in the sources I found.Aplicaciones Científicas De Investigación
Perovskite Solar Cells
5-Aminopentanoic Acid Hydroiodide has been utilized in the development of printable perovskite solar cells. A study by Hu et al. (2018) demonstrates that when used as an organic cation in organic–inorganic halide perovskite materials, it significantly enhances the stability and power conversion efficiency of these solar cells, achieving a superior efficiency of 15.6% (Hu et al., 2018).
Chromogenic Protease Substrates
Badalassi et al. (2002) explored the use of a derivative of 5-Aminopentanoic Acid in the creation of chromogenic protease substrates. These substrates can be employed for spectrophotometric detection of HIV-protease activity, offering a significant tool in medical research and diagnostics (Badalassi et al., 2002).
Constituent Amino Acids in Toxins
Shimohigashi et al. (1976) identified that L-forms of 2-amino-5-arylpentanoic acids, which are structurally related to 5-Aminopentanoic Acid, are key constituent amino acids in AM-toxins. This finding is crucial for understanding the biochemistry of these toxins and their effects (Shimohigashi et al., 1976).
Enzyme Inhibition Studies
Callery and Geelhaar (1985) investigated 1-Piperideine, a precursor of 5-Aminopentanoic Acid, for its potential role as an in vivo substrate of 4-aminobutyrate:2-oxoglutarate aminotransferase. Their work contributes to understanding the metabolic pathways and potential therapeutic targets involving 5-Aminopentanoic Acid (Callery & Geelhaar, 1985).
Synthesis and Activity of Derivatives
Allan et al. (1985) synthesized and studied the activity of unsaturated derivatives of 5-Aminopentanoic Acid. Their research focused on the structure-activity relationships in GABA receptors, contributing significantly to neuroscience and pharmacology (Allan et al., 1985).
Safety and Hazards
The safety data sheet for a similar compound, BOC-5-Aminopentanoic acid, indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If irritation persists, medical advice should be sought .
Direcciones Futuras
Propiedades
IUPAC Name |
5-aminopentanoic acid;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.HI/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPJIVRDACIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705581-28-7 | |
| Record name | 5-Aminovaleric Acid Hydroiodide (Low water content) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)

![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)

![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)

![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)



